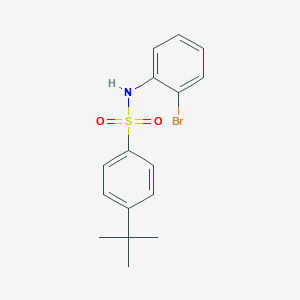

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

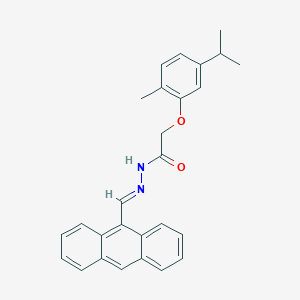

The compound “N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide” is a type of organic compound. It likely contains a bromophenyl group, a tert-butyl group, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of a similar compound, Acetamide, N-(2-bromophenyl)-, has been analyzed. Its formula is C8H8BrNO and it has a molecular weight of 214.059 .Chemical Reactions Analysis

In the case of similar compounds, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Acetamide, N-(2-bromophenyl)-, include a molecular weight of 214.059 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide and related compounds are of interest in the synthesis of complex molecules. For example, brominated compounds are pivotal intermediates in the synthesis of various pharmaceuticals and organic molecules due to their reactivity. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the utility of brominated intermediates in pharmaceutical synthesis. The method developed offers a practical approach for the large-scale production of brominated biphenyls, which are crucial for the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).

Similarly, the research on sulfonamide-based compounds, including aminobenzenesulfonamides, has shown their versatility in organic synthesis and pharmaceutical applications. Sulfonamide derivatives have been developed with a broad spectrum of bioactivities, indicating the potential for this compound to serve as a precursor or intermediate in the synthesis of bioactive molecules (Shichao et al., 2016).

Environmental Impact and Analysis

The environmental presence and impact of brominated flame retardants, including novel brominated compounds, have been extensively studied. These studies highlight the importance of monitoring and understanding the environmental fate of brominated organic compounds. The increasing application of novel brominated flame retardants calls for more research into their occurrence, environmental fate, and toxicity, suggesting a need for similar studies on this compound (Zuiderveen et al., 2020).

Orientations Futures

While specific future directions for this compound are not available, research into similar compounds continues to be a promising field. For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed, indicating potential future directions in the synthesis of similar compounds .

Mécanisme D'action

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The compound N-(2-Bromophenyl)-4-tert-butylbenzenesulfonamide, with its bromophenyl group, can act as the halide component in these reactions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction is used to form carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biologically active compounds .

Pharmacokinetics

The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known to be 214059 .

Result of Action

The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Propriétés

IUPAC Name |

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKMMFSXAFYQJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)benzylidene]-N-octadecylamine](/img/structure/B389947.png)

![4,4'-Bis[(2-toluidinocarbonyl)amino]-1,1'-biphenyl](/img/structure/B389951.png)

![4-(allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B389954.png)

![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B389955.png)

![1-{4-[(4-Hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B389957.png)

![2-{[(E)-(2-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B389959.png)

![N'-[4-(dimethylamino)benzylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B389961.png)

![4-[(Mesitylimino)methyl]phenyl benzoate](/img/structure/B389962.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B389965.png)

![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)